Introduction: The Structural Elucidation of a Key Synthetic Intermediate
Introduction: The Structural Elucidation of a Key Synthetic Intermediate
An In-Depth Technical Guide to the Spectral Characterization of 2-(Chloromethyl)-5-fluorobenzo[d]thiazole
In the landscape of pharmaceutical and materials science research, benzothiazole derivatives are a cornerstone, serving as pivotal scaffolds in the development of novel therapeutic agents and functional materials.[1][2] The compound 2-(Chloromethyl)-5-fluorobenzo[d]thiazole (CAS No. 110704-60-4) represents a valuable, functionalized intermediate.[3] Its utility lies in the reactive chloromethyl group at the 2-position, which provides a chemical handle for further synthetic elaboration, and the fluorine atom at the 5-position, a common bioisostere for hydrogen that can modulate pharmacokinetic and pharmacodynamic properties.
The unequivocal confirmation of its molecular structure is paramount before its use in any synthetic pathway. This guide provides a comprehensive analysis of the expected spectral data for 2-(Chloromethyl)-5-fluorobenzo[d]thiazole, grounded in the fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). We will not only present the anticipated data but also delve into the causal reasoning behind the spectral features, offering insights into how the electronic environment of the molecule dictates its spectroscopic signature.
Core Logic of Spectroscopic Analysis
The characterization process is a systematic workflow designed to probe different aspects of the molecule's structure. Each technique provides a unique piece of the puzzle, and together, they offer a self-validating confirmation of the compound's identity and purity.
Caption: Overall workflow for the spectroscopic analysis of the target compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(Chloromethyl)-5-fluorobenzo[d]thiazole, both ¹H and ¹³C NMR will provide definitive structural information.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings (chemical shift), and their spatial relationship to neighboring nuclei (spin-spin coupling). The analysis is best performed in a deuterated solvent like DMSO-d₆ or CDCl₃.[4]
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Assignment |
|---|---|---|---|---|
| H-4 | ~ 8.0 – 8.2 | Doublet of doublets (dd) | JH4-H6 ≈ 2.5 Hz (meta), JH4-F5 ≈ 8.5 Hz (ortho) | Positioned ortho to the electron-withdrawing thiazole nitrogen and coupled to both H-6 (meta) and F-5 (ortho). |
| H-6 | ~ 7.3 – 7.5 | Triplet of doublets (td) or ddd | JH6-H7 ≈ 9.0 Hz (ortho), JH6-F5 ≈ 9.0 Hz (ortho), JH6-H4 ≈ 2.5 Hz (meta) | Coupled to vicinal H-7 and the vicinal fluorine at C-5, resulting in a complex multiplet. The ortho H-F coupling is typically large. |
| H-7 | ~ 7.8 – 8.0 | Doublet of doublets (dd) | JH7-H6 ≈ 9.0 Hz (ortho), JH7-F5 ≈ 5.0 Hz (meta) | Coupled to ortho proton H-6 and meta fluorine F-5. Deshielded due to proximity to the thiazole sulfur. |
| -CH₂Cl | ~ 5.0 – 5.2 | Singlet (s) | N/A | Aliphatic protons adjacent to an electronegative chlorine atom and the electron-withdrawing benzothiazole ring system. No adjacent protons to couple with. |
Expertise in Action: Why These Shifts and Couplings?
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Aromatic Region (δ 7.3-8.2): The protons on the benzene ring are deshielded by the aromatic ring current and the fused thiazole heterocycle.
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Fluorine's Influence: The highly electronegative fluorine at C-5 exerts a strong influence. It deshields the ortho protons (H-4 and H-6) and introduces characteristic heteronuclear coupling (JHF), which is crucial for definitive assignment. Ortho H-F coupling is significantly larger than meta H-F coupling.
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Chloromethyl Singlet (δ ~5.0): The methylene protons are shifted significantly downfield from typical aliphatic protons (δ 1-2 ppm) due to the combined electron-withdrawing effects of the adjacent chlorine atom and the benzothiazole ring.[5]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides a count of unique carbon atoms and insight into their hybridization and electronic environment. A key feature will be the observation of carbon-fluorine coupling (JCF), which can span multiple bonds.
Predicted ¹³C NMR Data (126 MHz, CDCl₃)
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (JCF, Hz) | Rationale for Assignment |
|---|---|---|---|
| C-2 | ~ 168 – 172 | JC2-F5 ≈ 3-5 Hz | The imine carbon of the thiazole ring, highly deshielded. |
| C-4 | ~ 122 – 125 | JC4-F5 ≈ 20-25 Hz | Aromatic CH carbon ortho to the fluorine-bearing carbon. |
| C-5 | ~ 158 – 162 | JC5-F ≈ 240-260 Hz | Directly bonded to fluorine, showing a very large one-bond C-F coupling constant. |
| C-6 | ~ 115 – 118 | JC6-F5 ≈ 20-25 Hz | Aromatic CH carbon ortho to the fluorine-bearing carbon. |
| C-7 | ~ 125 – 128 | JC7-F5 ≈ 8-10 Hz | Aromatic CH carbon meta to the fluorine-bearing carbon. |
| C-7a (bridgehead) | ~ 152 – 155 | JC7a-F5 ≈ 1-3 Hz | Bridgehead carbon adjacent to the sulfur atom. |
| C-3a (bridgehead) | ~ 133 – 136 | JC3a-F5 ≈ 10-15 Hz | Bridgehead carbon adjacent to the nitrogen and fluorine-substituted ring. |
| -CH₂Cl | ~ 45 – 48 | N/A | Aliphatic carbon attached to an electronegative chlorine atom. |
Expertise in Action: Interpreting Carbon-Fluorine Coupling The magnitude of the JCF coupling constant is diagnostic. The direct, one-bond coupling (¹JCF) for C-5 will be exceptionally large (>240 Hz). The two-bond (²JCF) and three-bond (³JCF) couplings to C-4, C-6, and C-3a, C-7 respectively, will be smaller but clearly observable, providing irrefutable evidence for the position of the fluorine substituent.[6][7]
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of functional groups. The IR spectrum serves as a rapid fingerprint, confirming the presence of key structural motifs.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
|---|---|---|---|
| 3100–3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of sp² C-H bonds in the benzene ring.[1] |
| 1610–1580 | C=N Stretch | Medium | The imine bond within the thiazole ring.[8] |
| 1500–1450 | Aromatic C=C Stretch | Strong-Medium | Skeletal vibrations of the fused aromatic system.[8] |
| 1250–1200 | Aryl-F Stretch | Strong | The C-F bond stretch is typically a strong and characteristic absorption. |
| 850–750 | C-H Out-of-Plane Bending | Strong | Bending vibrations of the aromatic C-H bonds, pattern is substitution-dependent. |
| 750–650 | C-S Stretch | Weak-Medium | Stretch associated with the thiazole ring sulfur.[1] |
| 700–600 | C-Cl Stretch | Medium-Strong | The alkyl C-Cl bond stretch of the chloromethyl group. |
Expertise in Action: A Self-Validating Fingerprint The combination of these bands provides a robust validation of the structure. The presence of aromatic C-H stretches, the C=N and C=C skeletal vibrations confirm the benzothiazole core.[1][8] Simultaneously, the strong Aryl-F and the C-Cl stretching bands confirm the presence and general environment of both halogen substituents. The absence of broad absorptions above 3100 cm⁻¹ would confirm the lack of O-H or N-H functional groups.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, further structural details. Electron Ionization (EI) is a common technique that induces reproducible fragmentation, creating a molecular fingerprint.
Predicted Mass Spectrum Fragmentation
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Molecular Ion (M⁺): The molecular ion peak is expected at m/z 201, with a characteristic M+2 isotope peak at m/z 203 in an approximate 3:1 ratio, which is indicative of the presence of one chlorine atom. The exact mass would be 200.9920.
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Base Peak: The most stable fragment will likely form the base peak. This is predicted to be the benzothiazole cation formed by the loss of the chloromethyl radical.
Caption: Predicted major fragmentation pathway for 2-(Chloromethyl)-5-fluorobenzo[d]thiazole under EI-MS.
Expertise in Action: Rationalizing Fragmentation The fragmentation pathways are governed by the stability of the resulting ions and neutral fragments.[9]
-
Loss of a Chlorine Radical (-Cl˙): Cleavage of the C-Cl bond can occur, though less favored than benzylic cleavage, leading to a fragment at m/z 166.
-
Loss of a Chloromethyl Radical (-CH₂Cl˙): This is a highly probable fragmentation. The cleavage of the bond between the thiazole C-2 and the methylene carbon is a benzylic-type cleavage, leading to the formation of a stable, aromatic 5-fluorobenzothiazolyl cation at m/z 152. This is a strong candidate for the base peak.
-
Further Fragmentation: The m/z 152 ion can undergo further ring cleavage, such as the loss of sulfur to yield a fragment at m/z 121, or loss of HCN to yield ions characteristic of the fluorobenzene ring system (m/z 95).[10][11]
Experimental Protocols: A Framework for Data Acquisition
To ensure data integrity and reproducibility, standardized protocols must be employed.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of 2-(Chloromethyl)-5-fluorobenzo[d]thiazole and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the solvent contains tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a 90° pulse angle, a relaxation delay of at least 2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase the spectra and calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the ¹H signals and pick all peaks in both spectra.
Protocol 2: IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Sample Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.
Protocol 3: Mass Spectrometry (EI-MS via GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC-MS Setup: Use a gas chromatograph coupled to a mass spectrometer. The GC is used for sample introduction and purification. A typical setup would involve a capillary column (e.g., DB-5ms), helium carrier gas, and a temperature program designed to elute the compound of interest (e.g., ramp from 100°C to 280°C).
-
MS Acquisition: The mass spectrometer should be set to Electron Ionization (EI) mode with a standard electron energy of 70 eV. Scan a mass range that encompasses the expected molecular weight (e.g., m/z 40-300).
-
Data Analysis: Identify the peak in the total ion chromatogram (TIC) corresponding to the compound. Analyze the mass spectrum associated with this peak. Identify the molecular ion (M⁺) and its isotope pattern, and propose structures for the major fragment ions observed.
Conclusion
The structural verification of 2-(Chloromethyl)-5-fluorobenzo[d]thiazole is achieved through a synergistic application of NMR, IR, and MS techniques. The predicted ¹H and ¹³C NMR spectra, with their characteristic chemical shifts and fluorine coupling patterns, will define the precise arrangement of atoms in the carbon-hydrogen framework. The IR spectrum provides a rapid and reliable fingerprint of the functional groups present, while mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation pathways. By following the rigorous experimental protocols outlined, researchers and drug development professionals can confidently validate the identity and purity of this important synthetic building block, ensuring the integrity of their subsequent scientific endeavors.
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